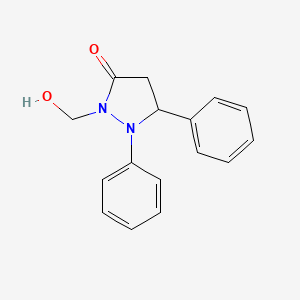
2-(Hydroxymethyl)-1,5-diphenylpyrazolidin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Hydroxymethyl)-1,5-diphenylpyrazolidin-3-one is an organic compound that belongs to the class of pyrazolidinones This compound is characterized by the presence of a hydroxymethyl group attached to the second carbon atom and two phenyl groups attached to the first and fifth carbon atoms of the pyrazolidinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-1,5-diphenylpyrazolidin-3-one typically involves the reaction of hydrazine derivatives with diketones or ketoesters. One common method is the condensation of phenylhydrazine with benzil in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
化学反应分析
Types of Reactions
2-(Hydroxymethyl)-1,5-diphenylpyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrazolidinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 2-(Formyl)-1,5-diphenylpyrazolidin-3-one.
Reduction: Formation of 2-(Hydroxymethyl)-1,5-diphenylpyrazolidin-3-ol.
Substitution: Formation of nitro-substituted derivatives of this compound.
科学研究应用
2-(Hydroxymethyl)-1,5-diphenylpyrazolidin-3-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anti-inflammatory and analgesic agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-(Hydroxymethyl)-1,5-diphenylpyrazolidin-3-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in inflammatory pathways. The hydroxymethyl group can form hydrogen bonds with active site residues, enhancing binding affinity and specificity. The phenyl groups contribute to hydrophobic interactions, stabilizing the compound within the target site.
相似化合物的比较
Similar Compounds
1,5-Diphenylpyrazolidin-3-one: Lacks the hydroxymethyl group, resulting in different reactivity and biological activity.
2-(Hydroxymethyl)-1-phenylpyrazolidin-3-one: Contains only one phenyl group, affecting its chemical and physical properties.
Uniqueness
2-(Hydroxymethyl)-1,5-diphenylpyrazolidin-3-one is unique due to the presence of both hydroxymethyl and diphenyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields.
属性
CAS 编号 |
96026-22-1 |
|---|---|
分子式 |
C16H16N2O2 |
分子量 |
268.31 g/mol |
IUPAC 名称 |
2-(hydroxymethyl)-1,5-diphenylpyrazolidin-3-one |
InChI |
InChI=1S/C16H16N2O2/c19-12-17-16(20)11-15(13-7-3-1-4-8-13)18(17)14-9-5-2-6-10-14/h1-10,15,19H,11-12H2 |
InChI 键 |
IULQBFVXKCKCRH-UHFFFAOYSA-N |
规范 SMILES |
C1C(N(N(C1=O)CO)C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


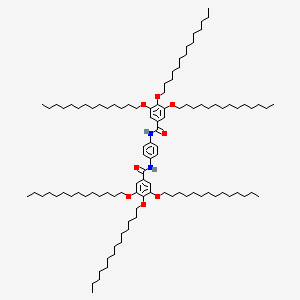
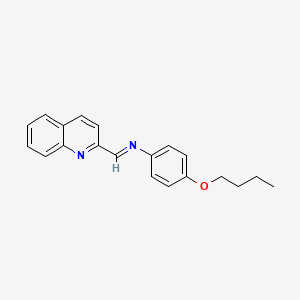
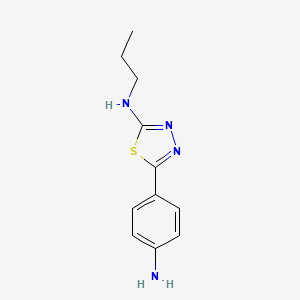
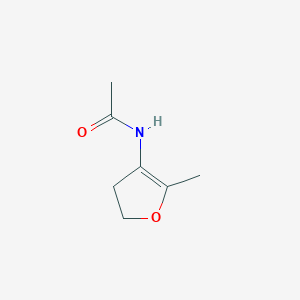
![4-Hydroxy-N-(endo-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)quinoline-3-carboxamide](/img/structure/B12902693.png)
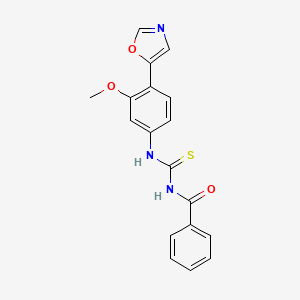
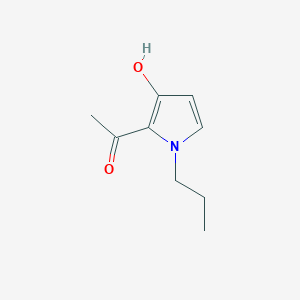

![4-(2,2-Dibromoethenyl)-2-methoxyhexahydro-2H-cyclopenta[b]furan](/img/structure/B12902722.png)
![2-[(4-Chlorophenyl)methyl]-1-benzofuran](/img/structure/B12902723.png)
![2-[2-(Dimethylamino)ethyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12902729.png)
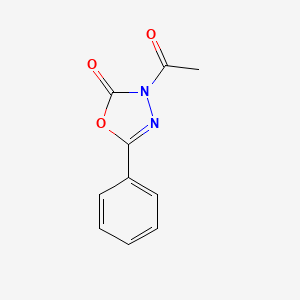
![ethyl N-[8-chloro-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12902743.png)

